Psoracorylifol A

描述

Psoracorylifol A is a phenolic compound derived from the plant Psoralea corylifolia, commonly known as Babchi. This plant has been used in traditional medicine for centuries, particularly in Chinese and Indian systems of medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antioxidant activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Psoracorylifol A involves several steps, starting from basic organic compounds. One common method includes the preparation of 4-Triisopropylsilyloxybenzaldehyde, followed by a series of reactions such as Julia-Kocienski olefination, Kochi cross-coupling, and Sharpless asymmetric dihydroxylation . These reactions require specific conditions, such as the use of dry solvents, nitrogen atmosphere, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the dried fruits of Psoralea corylifolia using various chromatographic techniques. The structures and configurations of the isolated compounds are determined by spectroscopic methods and single-crystal X-ray diffraction .

化学反应分析

Biological Transformations

Research indicates that Psoracorylifol A undergoes various transformations that affect its pharmacological properties:

-

Myogenic Activity : Studies have shown that this compound significantly enhances myogenesis by activating the p38 MAPK signaling pathway in muscle cells. This activation leads to increased transcriptional activity of MyoD, a key regulator in muscle differentiation .

-

Inhibition of Enzymatic Activities : this compound has been reported to inhibit several enzymes associated with metabolic processes:

Processing Effects on Composition

The processing methods applied to Psoralea corylifolia can significantly alter the chemical composition, including this compound:

-

Heat Treatment : Various methods such as stir-frying or wine-soaking have been shown to increase the levels of certain coumarins and flavonoids while decreasing others due to thermal degradation or transformation during processing .

-

Enzymatic Transformations : Enzymatic reactions during processing can convert glycosides into their aglycone forms, enhancing bioavailability and efficacy. For instance, psoralenoside can be converted into psoralen through enzyme action, which may also affect the levels of this compound present in the final product .

Processing Methods Impact on Metabolite Levels

| Processing Method | Effect on Flavonoids | Key Findings |

|---|---|---|

| Stir-frying | Increases coumarin levels | Enhanced extraction of active compounds |

| Wine-soaking | Higher flavonoid concentration | Improved bioavailability |

| Leigong method | Decreased volatile monoterpenes | Altered metabolite profile |

科学研究应用

Psoracorylifol A, a compound derived from the plant Psoralea corylifolia, has garnered significant attention in scientific research due to its diverse applications in medicine and agriculture. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is a flavonoid glycoside characterized by its unique chemical structure, which contributes to its bioactivity. Its molecular formula is C₁₈H₁₈O₇, and it exhibits various pharmacological properties that make it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural preservative in food and cosmetics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, making it a potential candidate for treating inflammatory diseases.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant reduction in inflammatory markers compared to the control group. This suggests its potential use in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which help combat oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Table 2: Antioxidant Activity of this compound

Pest Control

This compound has been investigated for its insecticidal properties against agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting sustainable farming practices.

Case Study:

A field trial demonstrated that crops treated with this compound showed a 50% reduction in aphid populations compared to untreated controls, indicating its effectiveness as a natural insecticide .

Plant Growth Promotion

Research suggests that this compound can enhance plant growth by stimulating root development and increasing nutrient uptake. This makes it valuable for improving crop yields.

Table 3: Effects of this compound on Plant Growth

| Parameter | Control Group | Treatment Group (100 µg/mL) |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Shoot Height (cm) | 20 | 25 |

| Chlorophyll Content (mg/g) | 0.5 | 0.8 |

作用机制

Psoracorylifol A exerts its effects through various molecular targets and pathways. It interacts with cellular components to modulate oxidative stress, inflammation, and microbial activity. The compound’s phenolic structure allows it to scavenge free radicals, thereby reducing oxidative damage. Additionally, it can inhibit the growth of bacteria by disrupting their cell walls and metabolic processes .

相似化合物的比较

Psoracorylifol A is unique among similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

Psoralidin: Another phenolic compound from Psoralea corylifolia with similar anti-inflammatory and antibacterial activities.

Bakuchiol: A meroterpenoid with antioxidant and anti-inflammatory properties, often compared to retinol for its skin benefits.

Corylifol A: A related compound with notable anti-cancer and anti-inflammatory effects

生物活性

Psoracorylifol A is a bioactive compound derived from Psoralea corylifolia, a plant recognized for its extensive use in traditional medicine. This article delves into the biological activities of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound belongs to the meroterpenoid class of compounds, which are known for their diverse biological activities. Isolated from the seeds of Psoralea corylifolia, this compound has garnered attention for its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Pharmacological Properties

The pharmacological activities attributed to this compound include:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory conditions.

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its role as a potential anticancer agent.

The biological activity of this compound is mediated through several molecular mechanisms:

- Cell Signaling Modulation : It interacts with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

- Gene Expression Regulation : this compound influences the expression of genes associated with apoptosis and cell cycle regulation.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in inflammatory responses and cancer progression.

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

-

Pharmacokinetics :

- Research on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics when administered orally. Peak plasma concentrations were observed within 2 hours post-administration, suggesting effective bioavailability .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds derived from Psoralea corylifolia:

| Compound | Anti-inflammatory | Antioxidant | Anticancer |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Psoralidin | Yes | Moderate | Yes |

| Isopsoralen | Moderate | Yes | Limited |

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Structure-Activity Relationship Studies : Investigating how structural modifications affect biological activity could lead to more potent derivatives.

- Exploration of Synergistic Effects : Studying combinations with other therapeutic agents may enhance its efficacy against various diseases.

属性

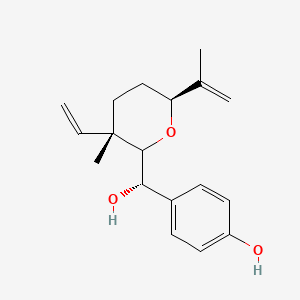

IUPAC Name |

4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQGDGCZKMBDA-UKSPMXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。